Home > Products > Screening Compounds P31165 > insulin-like growth factor 1, des-(1-3)-
insulin-like growth factor 1, des-(1-3)- - 112603-35-7

insulin-like growth factor 1, des-(1-3)-

Catalog Number: EVT-1510923
CAS Number: 112603-35-7
Molecular Formula: C10H11ClF3NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Insulin-like growth factor 1, des-(1-3)-, is a truncated analog of insulin-like growth factor 1, which plays a crucial role in growth and development. This compound is notable for its ability to stimulate muscle protein synthesis and improve nitrogen balance without significantly affecting carbohydrate metabolism. It has been shown to be at least as potent as full-length insulin-like growth factor 1 in certain biological contexts, particularly in promoting lean tissue growth rather than fat accumulation .

Source

Insulin-like growth factor 1, des-(1-3)- is derived from human insulin-like growth factor 1 through a specific truncation process that removes the first three amino acids from the N-terminus. This modification alters its biological activity and receptor interactions, making it an important subject of research in endocrinology and metabolic studies.

Classification

This compound belongs to the class of peptides known as growth factors. It is specifically categorized under insulin-like growth factors, which are polypeptides that share structural similarities with insulin and are involved in various physiological processes including cell growth, differentiation, and metabolism.

Synthesis Analysis

Methods

The synthesis of insulin-like growth factor 1, des-(1-3)- can be achieved through various methods, including:

  • Recombinant DNA Technology: This involves inserting the gene coding for the truncated form into bacterial or mammalian expression systems. The resulting proteins are then harvested and purified.
  • Chemical Synthesis: Solid-phase peptide synthesis can also be employed to create this analog. This method allows for precise control over the sequence and modifications of the peptide .

Technical Details

In recombinant synthesis, host cells (often E. coli or yeast) are transformed with plasmids containing the modified gene. After culturing these cells under optimal conditions, insulin-like growth factor 1, des-(1-3)- is purified using techniques such as affinity chromatography or high-performance liquid chromatography (HPLC) to ensure high purity and activity.

Molecular Structure Analysis

Structure

The molecular structure of insulin-like growth factor 1, des-(1-3)- retains the core structure of insulin-like growth factor 1 but lacks the first three amino acids (methionine, leucine, and proline) at the N-terminus. This alteration affects its binding affinity to insulin-like growth factor receptors.

Data

The molecular formula for insulin-like growth factor 1, des-(1-3)- is C_67H_100N_16O_19S_2. Its molecular weight is approximately 1520 Da. The structure features several critical regions responsible for receptor binding and biological activity.

Chemical Reactions Analysis

Reactions

Insulin-like growth factor 1, des-(1-3)- undergoes various biochemical reactions in vivo:

  • Binding to Receptors: It interacts with type 1 insulin-like growth factor receptors on cell surfaces, initiating signaling cascades that promote cellular proliferation and differentiation.
  • Post-translational Modifications: Like many peptides, it may undergo phosphorylation or glycosylation which can modulate its activity and stability.

Technical Details

The binding affinity of insulin-like growth factor 1, des-(1-3)- to its receptor is influenced by its structural modifications compared to full-length insulin-like growth factor 1. Studies have shown that while it retains significant biological activity, its interaction with binding proteins may differ from that of its full-length counterpart .

Mechanism of Action

Process

The mechanism of action for insulin-like growth factor 1, des-(1-3)- involves several key steps:

  1. Receptor Binding: The compound binds to type 1 insulin-like growth factor receptors on target cells.
  2. Signal Transduction: This binding activates intracellular signaling pathways such as the phosphoinositide 3-kinase/Akt pathway, which promotes cell survival and protein synthesis.
  3. Biological Effects: The ultimate effects include enhanced muscle protein synthesis and improved nitrogen retention without significant alterations in glucose metabolism .

Data

Research indicates that doses of insulin-like growth factor 1, des-(1-3)- can lead to significant increases in muscle mass and protein synthesis rates in experimental models .

Physical and Chemical Properties Analysis

Physical Properties

Insulin-like growth factor 1, des-(1-3)- is typically a white to off-white powder. It is soluble in aqueous solutions at physiological pH levels but may require specific conditions for optimal solubility.

Chemical Properties

The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions. Its stability can be influenced by post-translational modifications.

Relevant Data or Analyses

Studies have demonstrated that this compound can maintain biological activity over a range of temperatures and pH levels typical for biological systems .

Applications

Scientific Uses

Insulin-like growth factor 1, des-(1-3)- has several applications in scientific research:

  • Muscle Growth Studies: It is used extensively in studies examining muscle hypertrophy and protein metabolism.
  • Diabetes Research: Due to its effects on nitrogen balance without impacting glucose metabolism significantly, it serves as a model for understanding metabolic diseases.
  • Cancer Research: Investigations into its effects on cell proliferation have implications for understanding tumor biology and potential therapeutic approaches .
Molecular Characterization of des-(1-3) IGF-I

Structural Modifications and Isoform Differentiation

N-Terminal Truncation: Cleavage of Tripeptide Gly-Pro-Glu

des-(1-3)IGF-I is a truncated isoform of insulin-like growth factor 1 (IGF-I) characterized by the absence of the N-terminal tripeptide Gly-Pro-Glu (GPE). This post-translational modification occurs through enzymatic cleavage of the full-length 70-amino acid IGF-I polypeptide, resulting in a 67-residue protein with the sequence TLCGAELVDALQFVCGDRGFYFNKPTGYGSSSRRAPQTGIVDECCFRSCDLRRLEMYCAPLKPAKSA [5] [6]. The elimination of these three residues induces profound changes in the molecule's biochemical behavior without compromising its core structural integrity. Position 3 (glutamic acid) is particularly significant as it contributes key ionic interactions with IGF-binding proteins (IGFBPs). The truncation reduces binding affinity to most IGFBPs by approximately 10- to 100-fold compared to intact IGF-I, while receptor-binding affinity remains largely preserved [2] [6]. This altered binding profile stems from the exposure of previously obscured receptor interaction surfaces and the removal of critical IGFBP contact points [5].

Table 1: Binding Affinity Profile of des-(1-3)IGF-I vs. IGF-I

Binding PartnerIGF-I Affinity (Relative)des-(1-3)IGF-I Affinity (Relative)Functional Consequence
IGF-1R1.0 (Reference)0.8 - 1.2Preserved mitogenic signaling
IGFBP-1HighVery Low (~1-5% of IGF-I)Increased bioavailability
IGFBP-2HighVery LowIncreased bioavailability
IGFBP-3HighVery Low (~1% of IGF-I)Increased bioavailability & reduced serum stability
Insulin ReceptorLowLow (Unchanged)Minimal metabolic effects

Disulfide Bond Topology and Conformational Stability

Like intact IGF-I, des-(1-3)IGF-I retains the three evolutionarily conserved disulfide bonds (Cys6-Cys48, Cys18-Cys61, and Cys47-Cys52) that define the insulin/IGF superfamily [3] [6]. These bonds are essential for maintaining the tertiary structure required for receptor activation. Studies using pairwise Cys→Ser/Ala substitutions demonstrate that each bond contributes incrementally to structural stability and function. Elimination of all three bonds results in a completely unfolded and inactive protein. Introduction of the [18-61] bond alone yields a partially folded, molten globule state with low biological activity. Addition of either the [6-48] or [47-52] bonds improves structural organization and activity further, but native-like function and stability absolutely require the complete disulfide network [3]. The truncation of the N-terminal tripeptide does not disrupt this critical disulfide architecture. Circular dichroism studies confirm that des-(1-3)IGF-I undergoes significant conformational changes upon binding IGF-1R, characterized by large negative entropy changes (ΔS = -0.51 kcal K⁻¹ mol⁻¹ at 25°C), indicative of substantial structural reorganization during receptor engagement [7].

Comparative Analysis with Intact IGF-I and Other Splice Variants

des-(1-3)IGF-I exhibits distinct functional properties compared to both intact IGF-I and other IGF-I isoforms arising from alternative splicing (e.g., Mechano Growth Factor (MGF/IGF-1Ec) or IGF-1Ea). While intact IGF-I circulates predominantly (>85%) in ternary complexes with IGFBP-3 and the acid-labile subunit (ALS), des-(1-3)IGF-I exists primarily in binary complexes or free form due to its drastically reduced IGFBP affinity [1] [5]. This translates to significantly enhanced in vitro and in vivo potency. In vitro, des-(1-3)IGF-I is typically ~10-fold more potent than IGF-I in stimulating cell proliferation and hypertrophy assays [2] [5] [6]. In vivo, this enhanced potency is particularly evident in catabolic states and gut tissues, where it shows superior anabolic effects [5] [10].

Compared to splice variants:

  • IGF-1Ea (Liver-derived systemic IGF-I): This is the precursor to des-(1-3)IGF-I. Intact IGF-1Ea has high IGFBP affinity, leading to long serum half-life (~12-15 hours) but limited tissue bioavailability. des-(1-3)IGF-I, derived from IGF-1Ea via proteolysis, has minimal IGFBP binding, resulting in short serum half-life (<20 minutes) but high local tissue activity [1] [10].
  • Mechano Growth Factor (MGF/IGF-1Ec): This splice variant possesses a distinct C-terminal extension (E-domain) and lacks part of the normal C-domain. Its expression is mechanically induced in muscle. MGF functions primarily as an autocrine/paracrine factor promoting satellite cell proliferation and tissue repair. Crucially, MGF does not bind IGF-1R with high affinity and signals independently of the canonical IGF-1R pathway, unlike des-(1-3)IGF-I which acts directly via IGF-1R [4].
  • Long R³ IGF-I (LR³ IGF-I): This engineered analogue features an Arg³ substitution and a 13-amino acid N-terminal extension. Like des-(1-3)IGF-I, LR³ IGF-I has very low affinity for IGFBPs. However, its extended N-terminus confers a dramatically prolonged serum half-life (>20 hours) compared to the very short half-life of des-(1-3)IGF-I. Both analogs exhibit enhanced bioavailability and potency relative to IGF-I, but achieve this through different structural mechanisms [4] [8].

Table 2: Structural and Functional Features of IGF-I Variants

VariantStructural FeaturesIGFBP AffinityPrimary Signaling MechanismHalf-LifePrimary Biological Role
IGF-I (IGF-1Ea)70 aa, Full N- & C-domainsHighIGF-1R Tyrosine KinaseLong (~12-15 hrs)Endocrine growth & metabolism
des-(1-3)IGF-I67 aa, N-term GPE truncatedVery LowIGF-1R Tyrosine KinaseVery Short (<20 min)Local tissue repair/anabolism
MGF (IGF-1Ec)Altered C-domain, C-term E-domain extensionVariableNon-IGF-1R (e.g., via E-domain)ShortSatellite cell proliferation
LR³ IGF-IArg³ substitution, 13-aa N-term extensionVery LowIGF-1R Tyrosine KinaseVery Long (>20 hrs)Sustained systemic anabolism

The generation of des-(1-3)IGF-I is regulated tissue-specifically. Enzymes capable of cleaving the N-terminal tripeptide are expressed in brain, uterus, and under specific conditions like growth hormone deficiency, potentially mediated by down-regulation of serine protease inhibitors (e.g., Spi 2.1) [10]. This positions des-(1-3)IGF-I as a dynamically regulated, highly bioactive local effector of the IGF system, contrasting with the more stable, systemic actions of intact IGF-I or LR³ IGF-I. Its unique properties make it valuable for research and potential applications where localized, potent IGF-1R activation is desired without prolonged systemic exposure [5] [9] [10].

Properties

CAS Number

112603-35-7

Product Name

insulin-like growth factor 1, des-(1-3)-

Molecular Formula

C10H11ClF3NO2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.